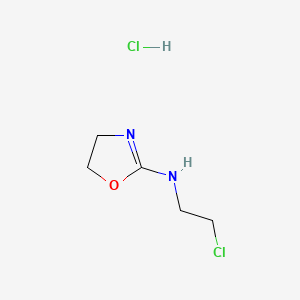![molecular formula C6H6BNO2 B13991861 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine CAS No. 906673-21-0](/img/structure/B13991861.png)
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine is a chemical compound with the molecular formula C6H6BNO2 and a molecular weight of 134.93 g/mol . This compound is part of the oxaborole family, which is characterized by the presence of a boron atom within a heterocyclic ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate esters.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine: Unique due to its specific ring structure and boron atom.
Boronic Acids: Similar in containing boron but differ in their functional groups and reactivity.
Boronate Esters: Share the boron atom but have different ester linkages and properties.
Uniqueness
This compound is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with biological targets sets it apart from other boron-containing compounds .
Eigenschaften
CAS-Nummer |
906673-21-0 |
|---|---|
Molekularformel |
C6H6BNO2 |
Molekulargewicht |
134.93 g/mol |
IUPAC-Name |
1-hydroxy-3H-oxaborolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3,9H,4H2 |
InChI-Schlüssel |
PZKUQGQYWIYGFK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


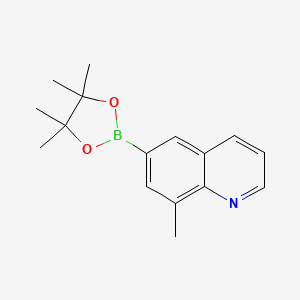
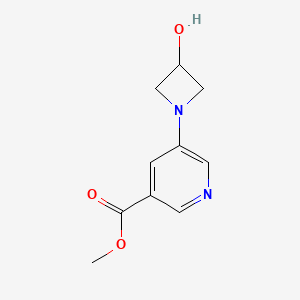


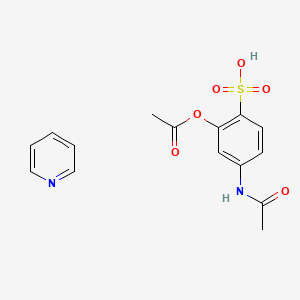
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)





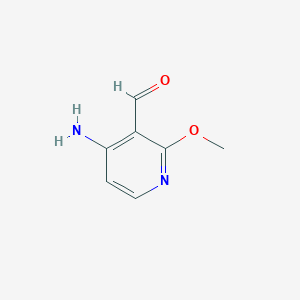
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
